2-Amino-N-(5-methylthiazol-2-yl)propanamide
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Overview
Description
2-Amino-N-(5-methylthiazol-2-yl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(5-methylthiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-methylthiazole with appropriate acylating agents. One common method includes the reaction of 2-amino-5-methylthiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(5-methylthiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-N-(5-methylthiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-N-(5-methylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: A simpler thiazole derivative with similar chemical properties.
5-Methyl-2-thiazolamine: Another thiazole derivative with potential biological activities.
Uniqueness
2-Amino-N-(5-methylthiazol-2-yl)propanamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-3-9-7(12-4)10-6(11)5(2)8/h3,5H,8H2,1-2H3,(H,9,10,11) |
InChI Key |
HVWBNADEXBDLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)N |
Origin of Product |
United States |
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